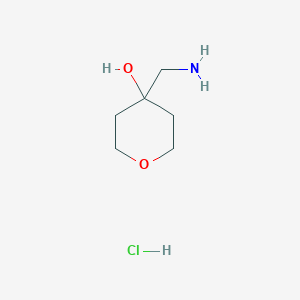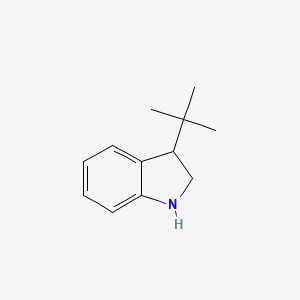
3-tert-ブチル-2,3-ジヒドロ-1H-インドール
概要
説明
3-tert-butyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities . The compound 3-tert-butyl-2,3-dihydro-1H-indole is characterized by the presence of a tert-butyl group attached to the indole ring, which can influence its chemical properties and reactivity.
科学的研究の応用
3-tert-butyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 3-tert-butyl-2,3-dihydro-1H-indole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes for 3-tert-butyl-2,3-dihydro-1H-indole remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that 3-tert-butyl-2,3-dihydro-1h-indole may also affect multiple pathways .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is important for passage through cell walls . This suggests that 3-tert-butyl-2,3-dihydro-1H-indole may have good bioavailability.
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-tert-butyl-2,3-dihydro-1H-indole may have similar effects.
生化学分析
Biochemical Properties
3-tert-butyl-2,3-dihydro-1H-indole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, 3-tert-butyl-2,3-dihydro-1H-indole has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-tert-butyl-2,3-dihydro-1H-indole on various cell types and cellular processes are significant. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-tert-butyl-2,3-dihydro-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-tert-butyl-2,3-dihydro-1H-indole exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, 3-tert-butyl-2,3-dihydro-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-tert-butyl-2,3-dihydro-1H-indole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-tert-butyl-2,3-dihydro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-tert-butyl-2,3-dihydro-1H-indole has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 3-tert-butyl-2,3-dihydro-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, 3-tert-butyl-2,3-dihydro-1H-indole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
3-tert-butyl-2,3-dihydro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, 3-tert-butyl-2,3-dihydro-1H-indole can influence the metabolism of lipids, carbohydrates, and amino acids, leading to changes in the levels of these metabolites within cells .
Transport and Distribution
The transport and distribution of 3-tert-butyl-2,3-dihydro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, 3-tert-butyl-2,3-dihydro-1H-indole may be transported into cells via membrane transporters and distributed to various cellular compartments, where it can exert its effects .
Subcellular Localization
The subcellular localization of 3-tert-butyl-2,3-dihydro-1H-indole is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of 3-tert-butyl-2,3-dihydro-1H-indole with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrotoluene with tert-butylamine followed by reduction and cyclization can yield the desired compound . The reaction conditions typically involve the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of 3-tert-butyl-2,3-dihydro-1H-indole may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reactions would be chosen to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
3-tert-butyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to more saturated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while bromination can produce 3-bromo-2,3-dihydro-1H-indole.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-indole: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-methyl-2,3-dihydro-1H-indole: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic characteristics.
Uniqueness
The presence of the tert-butyl group in 3-tert-butyl-2,3-dihydro-1H-indole imparts unique steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from other indole derivatives and can lead to different biological activities and applications.
特性
IUPAC Name |
3-tert-butyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHCUGSEVODRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


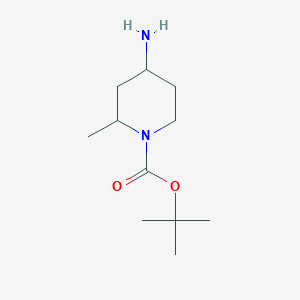
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)

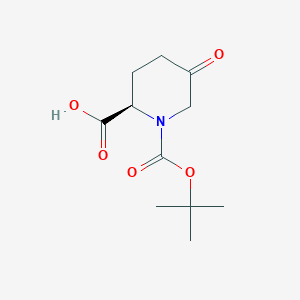
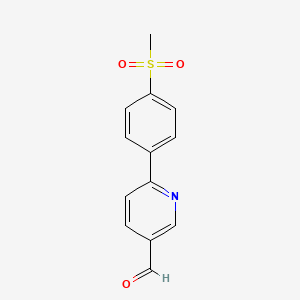
![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)




